molecular formula C12H18N4O5 B12449663 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide

5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12449663
M. Wt: 298.30 g/mol
InChI Key: KHLVPAVMHRSGMK-KCGFPETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a tetrahydrofuro-dioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-4-carboxamide: Lacks the tetrahydrofuro-dioxol moiety.

    1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.

Uniqueness

The presence of both the tetrahydrofuro-dioxol moiety and the amino group in 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide makes it unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Biological Activity

5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₂H₁₈N₄O₅
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 3676-69-5

Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The mechanism of action is thought to involve the modulation of various signaling pathways and enzyme inhibition.

Enzyme Inhibition

One study highlighted the inhibitory effects of similar compounds on nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes related to cancer progression. Inhibition of NNMT can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Antiviral Activity

Recent investigations into heterocyclic compounds have shown that derivatives similar to this compound exhibit significant antiviral properties. For example:

  • Compounds were tested against various viral strains including HSV-1 and showed promising results with inhibition rates exceeding 90% at specific concentrations .

Anticancer Activity

Studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound's structural characteristics may contribute to its efficacy in reducing cell viability:

  • A notable study demonstrated a 40% reduction in proliferation of MDA-MB-231 breast cancer cells at concentrations above 3 µM, with an IC50 value of approximately 0.6 µM .

Case Studies and Research Findings

Study FocusFindingsReference
NNMT InhibitionCompounds inhibited NNMT activity leading to reduced tumor growth in preclinical models.
Antiviral PropertiesExhibited significant antiviral activity against HSV-1 with low cytotoxicity.
Anticancer EffectsReduced proliferation in MDA-MB-231 cells with IC50 values indicating potent activity.

Properties

Molecular Formula

C12H18N4O5

Molecular Weight

298.30 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminopyrazole-4-carboxamide

InChI

InChI=1S/C12H18N4O5/c1-12(2)20-7-6(4-17)19-11(8(7)21-12)16-9(13)5(3-15-16)10(14)18/h3,6-8,11,17H,4,13H2,1-2H3,(H2,14,18)/t6-,7-,8-,11-/m1/s1

InChI Key

KHLVPAVMHRSGMK-KCGFPETGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C(=C(C=N3)C(=O)N)N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C(=C(C=N3)C(=O)N)N)CO)C

Origin of Product

United States

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